[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol
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Overview
Description
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
- Dissolve benzyl alcohol and 1-aminoimidazole in an anhydrous solvent such as chloroform or methanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting or modulating enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
[4-(1H-imidazol-1-yl)phenyl]methanol: Lacks the methyl group on the phenyl ring.
[4-(1H-imidazol-1-yl)-2-ethylphenyl]methanol: Contains an ethyl group instead of a methyl group.
[4-(1H-imidazol-1-yl)-2-chlorophenyl]methanol: Contains a chlorine atom instead of a methyl group.
Uniqueness: The presence of the methyl group in [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol enhances its lipophilicity and may influence its binding affinity to molecular targets. This structural feature can result in distinct biological activities and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
(4-imidazol-1-yl-2-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNSKGQDLMACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.